molecular formula C23H21N3O6 B2379342 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618364-98-0

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2379342
CAS RN: 618364-98-0
M. Wt: 435.436
InChI Key: KKCOPLYCUUVKHM-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.436. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Behavior and Chemical Synthesis

Investigations into the electrochemical behavior of related dihydropyridine compounds in a protic medium have unveiled intricate reduction and oxidation processes, leading to the formation of cyclic hydroxamic acids and amino-benzonaphthyridine N-oxides, depending on the medium's acidity or basicity. These findings have implications for developing new electrochemical synthesis methods for complex organic molecules (David et al., 1995).

Hydrogen-bonding Patterns in Pyrrole Derivatives

Research on hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole has contributed significantly to our understanding of molecular interactions and crystal engineering. Such studies offer a foundation for designing new materials with specific physical and chemical properties (Senge & Smith, 2005).

Solvent Selection for Organic Electronics

A systematic approach to solvent selection based on cohesive energy densities in molecular bulk heterojunction systems has been explored. This methodology, applied to materials like DPP(TBFu)2 and PC71BM, can enhance the efficiency of organic solar cells, underscoring the significance of solvent interactions in the fabrication of electronic devices (Walker et al., 2011).

Nonlinear Optical Materials

Studies on pyrrole-containing chalcones have revealed their potential as nonlinear optical materials due to significant hyperpolarizability. This insight is crucial for developing new materials for optoelectronic applications, indicating the broader applicability of organic compounds in technology (Singh, Rawat, & Sahu, 2014).

Synthetic Pathways and Chemical Properties

Explorations into the synthetic pathways and chemical properties of related compounds offer valuable knowledge for the design and synthesis of new organic molecules with potential applications in pharmaceuticals, materials science, and catalysis. These studies provide a basis for future research aimed at exploiting the unique properties of benzofuran and pyrrole derivatives for various scientific and technological applications (Alizadeh, Rezvanian, & Zhu, 2007).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-24(2)10-11-25-20(15-7-5-8-16(12-15)26(30)31)19(22(28)23(25)29)21(27)18-13-14-6-3-4-9-17(14)32-18/h3-9,12-13,20,28H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCOPLYCUUVKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

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